Ethyl 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylate
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Overview
Description
Ethyl 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylate is a chemical compound belonging to the class of pyrrolidine derivatives It features a pyrrolidine ring, a phenyl group, a chloro substituent, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylic acid as the starting material.
Esterification Reaction: The carboxylic acid group is converted to an ethyl ester using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred continuously.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the chloro group, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Chloro-substituted pyrrolidines.
Substitution Products: Azido-substituted pyrrolidines.
Scientific Research Applications
Chemistry: Ethyl 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases. Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylate exerts its effects involves interaction with specific molecular targets. The phenyl group can interact with various receptors, while the pyrrolidine ring can bind to enzymes or other proteins. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-oxopyrrolidine-3-carboxylate: Lacks the chloro substituent.
Ethyl 3-chloro-2-oxo-1-methylpyrrolidine-3-carboxylate: Similar structure but with a methyl group instead of phenyl.
Ethyl 3-chloro-2-oxo-1-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Similar structure with a methoxy group on the phenyl ring.
Uniqueness: Ethyl 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylate is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, agrochemicals, and industrial chemicals.
Properties
Molecular Formula |
C13H14ClNO3 |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
ethyl 3-chloro-2-oxo-1-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-12(17)13(14)8-9-15(11(13)16)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
NMYSUKDRMWJCAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCN(C1=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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